Potassium 3,5-Diiodosalicylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

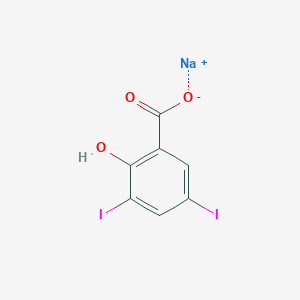

sodium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMNRTLTNHTZRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-91-5 (Parent) | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

411.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-17-8 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations Involving 3,5 Diiodosalicylic Acid and Its Salts

Precursor Synthesis: Advanced Iodination Strategies for 3,5-Diiodosalicylic Acid

The synthesis of 3,5-diiodosalicylic acid, the direct precursor to its potassium salt, is a critical process involving the electrophilic substitution of iodine onto the salicylic (B10762653) acid backbone. Modern synthetic strategies focus on efficiency, yield, and environmental sustainability.

Mechanistic Insights into Oxidant-Assisted Iodination Reactions

The iodination of the electron-rich aromatic ring of salicylic acid proceeds via an electrophilic aromatic substitution mechanism. echemi.com This process requires an electrophilic iodine species, often denoted as I⁺, which is generated from a less reactive iodine source with the help of an oxidizing agent. echemi.com The electron-donating hydroxyl and carboxyl groups on the salicylic acid ring activate it, directing the incoming iodine atoms to the ortho and para positions (positions 3 and 5 relative to the hydroxyl group).

Several oxidant systems have been developed to facilitate this transformation:

Iodine Monochloride (ICl) : In this method, ICl itself acts as the polarized, electrophilic iodinating agent. isca.in The reaction is typically fast and can be conducted in aqueous solutions or glacial acetic acid. isca.in

Hydrogen Peroxide (H₂O₂) : A common and relatively clean oxidant, H₂O₂ is used in conjunction with elemental iodine (I₂). nih.govpatsnap.com In this system, hydrogen peroxide oxidizes the hydrogen iodide (HI) byproduct formed during the reaction back to I₂, allowing for the complete utilization of the initial iodine. nih.gov This method can achieve high yields, with some procedures reporting up to 95%. nih.govresearchgate.net The reaction is often performed in an ethanol (B145695) solvent at elevated temperatures. nih.govpatsnap.com

Ferrates : An emerging eco-friendly approach utilizes ferrates, such as potassium ferrate (K₂FeO₄), as a powerful yet green oxidant. google.com The ferrate efficiently oxidizes iodide ions to the necessary electrophilic species for the reaction. google.com This method avoids the use of more hazardous oxidants like nitric acid or heavy metals. google.com

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base present in the reaction mixture then abstracts a proton from the ring, restoring aromaticity and yielding the iodinated product. echemi.com

Eco-Friendly Synthetic Approaches for 3,5-Diiodosalicylic Acid Production

In response to the growing need for sustainable chemical manufacturing, several "green" methods for producing 3,5-diiodosalicylic acid have been developed. These approaches prioritize the use of less hazardous materials, reduce waste, and improve safety and efficiency.

One notable method involves the use of ferrates as a high-efficiency green oxidant to replace traditional, more toxic oxidants like mercury oxide. google.com This process is characterized by a high conversion rate, excellent product purity, and a simpler post-treatment process, making it environmentally friendly and suitable for industrial application. google.com

Another approach considered to be clean and environmentally friendly utilizes elemental iodine as the iodinating agent with an ethanol solution as the solvent. google.comwipo.int This method avoids the use of corrosive reagents like iodine monochloride, which can generate impurities. google.comwipo.int The process conditions are mild, the operation is simple and safe, and it can achieve a product purity of over 99.5% with a conversion rate of up to 98.5%. google.comwipo.int

The use of hydrogen peroxide as an oxidant also represents a greener alternative, as its primary byproduct is water. nih.govpatsnap.com This method is efficient and avoids the heavy metal waste associated with other oxidizing agents. nih.gov

Table 1: Comparison of Synthetic Methods for 3,5-Diiodosalicylic Acid

| Method | Iodinating Agent | Oxidant | Solvent | Key Advantages | Reported Yield/Purity |

|---|---|---|---|---|---|

| Ferrate Oxidation | Iodide Salts (e.g., KI, NaI) | Ferrate (e.g., K₂FeO₄) | Polar Solvents | Environmentally friendly, high conversion rate, low cost. google.com | High purity and conversion. google.com |

| Hydrogen Peroxide | Elemental Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Ethanol | Clean (water byproduct), high yield, avoids heavy metals. nih.govpatsnap.com | 95% Yield. nih.govresearchgate.net |

| Iodine Monochloride | Iodine Monochloride (ICl) | N/A | Glacial Acetic Acid / Water | Fast reaction kinetics. isca.in | Not specified. |

| Elemental Iodine | Elemental Iodine (I₂) | N/A | Ethanol | Mild conditions, high purity, avoids corrosive ICl. google.comwipo.int | >99.5% Purity, 98.5% Conversion. google.comwipo.int |

Salt Formation: Preparation of Potassium 3,5-Diiodosalicylate

This compound is the potassium salt derived from 3,5-diiodosalicylic acid. tcichemicals.com The preparation is a standard acid-base reaction. The acidic nature of both the carboxylic acid group (-COOH) and, to a lesser extent, the phenolic hydroxyl group (-OH) on the 3,5-diiodosalicylic acid molecule allows for straightforward salt formation.

The synthesis is typically achieved by reacting 3,5-diiodosalicylic acid with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like water or an alcohol. The base neutralizes the acidic protons to form the corresponding potassium salt. The product, this compound, can then be isolated from the solution by methods such as evaporation of the solvent or precipitation followed by filtration. For instance, some purification methods for the parent acid involve an "alkalized acid-precipitation" step, which proceeds via the formation of a salt intermediate (e.g., sodium diiodosalicylate). google.com A similar principle applies to the dedicated synthesis of the potassium salt.

Reaction Pathways and Derivatization Chemistry

3,5-diiodosalicylic acid and its salt form are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and veterinary medicine sectors.

Role as a Synthetic Intermediate in Organic Synthesis (e.g., Salicylanilides)

A primary application of 3,5-diiodosalicylic acid is its use as a building block for the synthesis of salicylanilides. google.com These are a class of compounds that feature an amide linkage between a salicylic acid moiety and an aniline (B41778) derivative.

Notably, 3,5-diiodosalicylic acid is a key precursor to the anthelmintic veterinary drugs Rafoxanide and Closantel. google.comontosight.ai The synthesis of Rafoxanide, for example, involves the reaction of 3,5-diiodosalicylic acid with a specific aminoether. nih.govresearchgate.net In a common procedure, the carboxylic acid is activated in situ using a reagent like phosphorus trichloride (B1173362) (PCl₃) in a solvent such as xylene. nih.gov This generates a highly reactive acyl chloride intermediate, which readily reacts with the amine to form the stable amide bond of the final salicylanilide (B1680751) product, achieving yields of around 82% for this step. nih.govresearchgate.net

Table 2: Example Reaction Conditions for Salicylanilide (Rafoxanide) Synthesis

| Reactants | Reagent | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| 3,5-Diiodosalicylic Acid, 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | Phosphorus Trichloride (PCl₃) | Xylene | 110 °C | 1.5 hours | Rafoxanide nih.gov |

Participation in Condensation Reactions and Schiff Base Formation

While the carboxylic acid group itself does not directly form Schiff bases, it can be chemically modified to an aldehyde. This derivative, 3,5-diiodosalicylaldehyde, is a reactive substrate for condensation reactions with primary amines to form Schiff bases (also known as imines). mdpi.comresearchgate.net

Schiff bases are compounds containing a carbon-nitrogen double bond (C=N) and are formed by the condensation of an aldehyde or ketone with a primary amine. nih.govinternationaljournalcorner.com The mechanism involves a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Research has demonstrated the microwave-assisted synthesis of a Schiff base from 3,5-diiodosalicylic aldehyde and 2-amino-6-nitrobenzothiazole. mdpi.comresearchgate.net This reaction is significantly accelerated by microwave irradiation, achieving a 76-80% yield in just 8-10 minutes, compared to a 38% yield after 2 hours without microwave assistance. mdpi.comresearchgate.net This showcases the utility of the di-iodinated salicyl framework in constructing complex heterocyclic structures through derivatization and subsequent condensation chemistry.

Advanced Structural Characterization and Spectroscopic Analysis of 3,5 Diiodosalicylates

Molecular Spectroscopy for Elucidating Structure and Dynamics

Molecular spectroscopy encompasses a suite of techniques that probe the interaction of electromagnetic radiation with matter to provide information about molecular structure and dynamics. Each technique is sensitive to different aspects of the molecular framework and electronic environment, offering a complementary and holistic view of the compound .

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the structural elucidation of organic compounds. While specific spectral data for potassium 3,5-diiodosalicylate is not extensively published, the expected signatures can be inferred from the known spectra of its parent acid, 3,5-diiodosalicylic acid, and the general principles of spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by vibrations of its functional groups. The formation of the potassium salt from 3,5-diiodosalicylic acid results in a key change in the carboxyl group. The broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) disappears and is replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). These are expected to appear in the regions of approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The phenolic O-H stretch would still be present, likely as a broad band around 3200 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region, while the C-I stretches will appear at lower frequencies, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound in a suitable solvent like DMSO-d₆, the ¹H NMR spectrum is expected to be relatively simple. chemicalbook.com The two aromatic protons would appear as distinct doublets due to their meta-coupling. The chemical shifts would be influenced by the electron-withdrawing iodine atoms and the hydroxyl and carboxylate groups. The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the benzene (B151609) ring and the carboxylate group. The carbons bonded to the iodine atoms would exhibit significantly shifted signals due to the heavy atom effect. The structure can be confirmed by the presence and splitting patterns of these signals. tcichemicals.com

| Spectroscopic Technique | Functional Group | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| Infrared (IR) | Phenolic O-H stretch | ~3200 (broad) |

| Carboxylate (COO⁻) asymmetric stretch | 1610 - 1550 | |

| Aromatic C=C stretch | 1600 - 1450 | |

| Carboxylate (COO⁻) symmetric stretch | 1420 - 1300 | |

| ¹H NMR | Aromatic C-H | Two doublets in the aromatic region |

| ¹³C NMR | Aromatic and Carboxylate Carbons | Seven distinct signals |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft technique that can generate intact ions of the salt. In negative ion mode ESI-MS, the most prominent ion observed would be that of the 3,5-diiodosalicylate anion at a mass-to-charge ratio (m/z) corresponding to the deprotonated 3,5-diiodosalicylic acid (C₇H₃I₂O₃⁻).

Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure of the 3,5-diiodosalicylate anion. mdpi.com By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern would likely involve the loss of CO₂ from the carboxylate group, and potentially the loss of iodine atoms. These fragmentation pathways provide a definitive fingerprint for the molecule, aiding in its identification and structural confirmation. mdpi.comresearchgate.net

| Ion | Formula | Expected m/z | Description |

| Parent Ion | [C₇H₃I₂O₃]⁻ | ~388.8 | 3,5-diiodosalicylate anion |

| Fragment Ion | [C₆H₃I₂O]⁻ | ~344.8 | Loss of CO₂ |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and the secondary structure of proteins. While this compound is not chiral itself, CD spectroscopy becomes a powerful tool when studying its interactions with chiral biomolecules, such as proteins. nih.gov

Research has shown that 3,5-diiodosalicylic acid can interact with serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netunibo.it These interactions can be monitored by CD spectroscopy. The intrinsic CD spectrum of a protein in the far-UV region (typically 200-250 nm) is sensitive to its secondary structure (α-helices, β-sheets, etc.). Upon binding of a small molecule like 3,5-diiodosalicylate, conformational changes in the protein's secondary structure can occur, leading to changes in the CD spectrum. By monitoring these spectral changes, information about the binding affinity and the effect of the small molecule on the protein's structure can be obtained. researchgate.net

Solid-State Structural Determination via X-ray Diffraction

While spectroscopic methods provide a wealth of information about a molecule's structure and dynamics in solution, X-ray diffraction (XRD) on single crystals provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Crystallographic studies have also been performed on complexes of bovine and equine serum albumin with 3,5-diiodosalicylic acid, providing atomic-level details of the binding interactions within the protein. unibo.it Such studies are crucial for understanding the molecular basis of the interactions observed using techniques like CD spectroscopy.

| Technique | Information Obtained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal system. | Provides the definitive solid-state structure. |

| Powder X-ray Diffraction | Information on crystal lattice parameters and phase purity. | Useful for characterizing bulk material. |

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. In the hypothetical crystal structure of this compound, several types of interactions would be expected to play a crucial role.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable tools in the analytical chemistry of 3,5-diiodosalicylates, providing robust methods for the separation, identification, and quantification of these compounds and their related substances. ijcrt.org These methods are particularly suited for compounds that may be thermally unstable or not easily volatilized. ijcrt.org The core principle involves the differential partitioning of components between a stationary phase and a mobile phase, leading to their separation. ijcrt.org

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound. wikipedia.org It is routinely employed for quality control, allowing for the separation, identification, and quantification of the main compound, its precursors, and any potential impurities or degradation products. wikipedia.orgjustdial.com The purity of 3,5-diiodosalicylic acid can be effectively verified using HPLC, ensuring that the final product meets required specifications. justdial.com

The most widely used mode is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.org This setup is well-suited for separating polar aromatic compounds like salicylates. In a typical HPLC analysis of this compound, the method would be optimized to achieve clear separation from related substances such as salicylic (B10762653) acid, mono-iodinated salicylates, and other process-related impurities. The output, a chromatogram, displays peaks corresponding to each separated component, with the area of each peak being proportional to its concentration. wikipedia.org Analytical standards for related compounds, such as Lithium 3,5-diiodosalicylate, are confirmed as suitable for HPLC analysis, underscoring the technique's applicability to this class of molecules. sigmaaldrich.com

Table 1: Representative HPLC Parameters for Analysis of 3,5-Diiodosalicylate

| Parameter | Description | Purpose |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm | A common reversed-phase column that provides excellent separation for a wide range of polar and non-polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) | The gradient allows for the effective elution of compounds with varying polarities, from the more polar salicylic acid to the less polar di-iodinated form. The acid improves peak shape and ionization. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time with separation efficiency. |

| Detection | UV Absorbance at ~230 nm and ~300 nm | Salicylic acid and its derivatives exhibit strong UV absorbance, allowing for sensitive detection. Monitoring multiple wavelengths can help distinguish between different components. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic combination is particularly valuable for the analysis of complex mixtures, such as biological samples. wikipedia.org The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the gold standard for trace analysis and metabolite identification. measurlabs.com

Trace Analysis

The high sensitivity and specificity of LC-MS/MS allow for the detection of this compound at trace levels. measurlabs.com This is achieved through a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this process, the first mass spectrometer (quadrupole) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the 3,5-diiodosalicylate parent molecule. This selected ion is then fragmented in a collision cell, and the second mass spectrometer is set to monitor for a specific, characteristic fragment ion. This two-stage filtering process drastically reduces chemical noise and allows for confident quantification of the analyte at very low concentrations, even in complex matrices like plasma or water. measurlabs.comddtjournal.com

Metabolite Identification

Identifying the metabolic fate of a compound is a critical aspect of pharmaceutical and biological research. nih.gov LC-MS/MS is a primary tool for identifying the metabolites of 3,5-diiodosalicylate in biological fluids. nih.gov The process involves analyzing biological samples (such as plasma, urine, or bile) from in-vivo or in-vitro studies. lcms.cz

The initial step uses a high-resolution mass spectrometer to screen for potential metabolites. leeder-analytical.com Common metabolic transformations include oxidations (hydroxylation), conjugations (glucuronidation, sulfation), and other reactions. lcms.cz Software can automatically search the chromatographic data for the predicted masses of these modified compounds. nih.gov For instance, 3,5-Diiodosalicylic acid has been detected in human blood, suggesting it is part of the human exposome, either through direct exposure or as a metabolite of a related compound. hmdb.ca

Once a potential metabolite is detected, its structure is confirmed by analyzing its fragmentation pattern (MS/MS spectrum). nih.gov The fragmentation of the metabolite is compared to that of the parent drug, which helps to pinpoint the site of the metabolic modification on the molecule. lcms.cz This detailed structural information is crucial for understanding the biotransformation pathways of the compound. nih.gov

Table 2: Potential Biotransformations of 3,5-Diiodosalicylic Acid Detectable by LC-MS/MS

| Biotransformation | Mass Change (Da) | Description |

| Hydroxylation | +15.99 | Addition of a hydroxyl (-OH) group to the aromatic ring. |

| Glucuronidation | +176.03 | Conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility. |

| Sulfation | +79.96 | Conjugation with a sulfate (B86663) group, another key phase II reaction. |

| Decarboxylation | -43.99 | Loss of the carboxyl (-COOH) group. |

| Deiodination | -125.90 | Removal of one iodine atom, which would form a mono-iodosalicylate. |

Computational and Theoretical Chemistry of 3,5 Diiodosalicylic Acid Derivatives

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for dissecting the electronic environment of molecules. For derivatives of 3,5-diiodosalicylic acid, these investigations reveal how the interplay of the carboxyl, hydroxyl, and iodo substituents on the benzene (B151609) ring influences the molecule's stability and potential for chemical transformation.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. Studies on salicylic (B10762653) acid and its halogenated derivatives utilize DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to determine optimized molecular geometries, fundamental vibrational frequencies, and key chemical descriptors like ionization potential, electron affinity, and chemical hardness. researchgate.netcarta-evidence.org

For 3,5-diiodosalicylic acid, computational studies have substantiated experimental findings by exploring its structural and energetic landscapes. rsc.org The analysis of the potential energy surface (PES) is particularly important, as it helps to understand the energy barriers associated with conformational changes and proton transfer processes. researchgate.net These calculations confirm the stability of specific conformers and provide a theoretical basis for the molecule's observed spectroscopic behavior. rsc.orgresearchgate.net

Table 1: Theoretical Parameters of Salicylic Acid Isomers Calculated by DFT (Note: Data for illustrative purposes based on general findings for salicylic acid isomers. Specific values for 3,5-DISA would require dedicated calculations.)

| Parameter | Salicylic Acid | 3-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |

| Ionization Potential (I) | 8.35 eV | 8.64 eV | 8.53 eV |

| Electron Affinity (A) | 1.95 eV | 1.83 eV | 1.77 eV |

| Chemical Hardness (η) | 3.20 eV | 3.40 eV | 3.38 eV |

| Chemical Potential (μ) | -5.15 eV | -5.23 eV | -5.15 eV |

| Max. Charge Transfer (ΔNmax) | 0.951 eV | 0.865 eV | 0.852 eV |

This interactive table is based on data reported for salicylic acid isomers, demonstrating the type of information obtained from DFT calculations. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.net In the case of 3,5-diiodosalicylic acid, NBO analysis has been instrumental in elucidating the nature of its intramolecular hydrogen bond (IMHB). rsc.orgresearchgate.net

This analysis reveals that the IMHB in 3,5-DISA has a partially covalent character. rsc.orgresearchgate.net This finding is derived from examining the interaction between the lone pair orbitals of the acceptor oxygen atom and the antibonding orbital of the donor O-H bond. The charge transfer from the oxygen lone pair to the σ* orbital of the O-H group is a key indicator of this covalency. researchgate.net Such insights are critical for a complete understanding of the forces that stabilize the molecule's preferred conformation.

Theoretical Exploration of Intramolecular Hydrogen Bonding

The intramolecular hydrogen bond (IMHB) between the hydroxyl and carboxylic acid groups is a defining feature of salicylic acid and its derivatives. This interaction profoundly influences their chemical and photophysical properties.

One of the most significant phenomena associated with 3,5-diiodosalicylic acid is Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen increase, facilitating the transfer of a proton from the hydroxyl to the carbonyl group. nih.gov This process leads to the formation of an excited-state keto-tautomer.

The occurrence of ESIPT in 3,5-DISA is evidenced by a remarkably large Stokes' shift (the difference between the absorption and emission maxima) observed in its fluorescence spectra. rsc.orgresearchgate.net Computational studies have corroborated these experimental observations by mapping the potential energy surfaces of both the ground and excited states, confirming that the proton transfer is an energetically favorable process in the excited state. rsc.org The ESIPT photocycle involves the initial excitation of the normal enol form, followed by ultrafast proton transfer to the keto-tautomer, which then relaxes to the ground state via fluorescence, and finally reverts to the more stable enol form. nih.gov

The intramolecular hydrogen bond in 3,5-diiodosalicylic acid is significantly strengthened by a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). rsc.orgresearchgate.net The RAHB concept posits that the strength of the hydrogen bond is enhanced by the delocalization of π-electrons within a resonant molecular fragment. rsc.orgnih.gov

In 3,5-DISA, the hydrogen bond is part of a six-membered ring that includes a C=C-C=O conjugated system. Computational analyses have rigorously explored the interplay between the aromaticity of the benzene nucleus and the energy of the IMHB, showing indications of RAHB. rsc.orgresearchgate.net This resonance allows for a greater adjustment of electron density throughout the hydrogen-bonded system, which strengthens the electrostatic, polarization, and charge transfer components of the interaction. rsc.org Geometric and magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) descriptors, are often employed in these computational studies to quantify the effects of RAHB. researchgate.netresearchgate.net

Computational Modeling of Non-Covalent Interactions

Beyond the prominent intramolecular hydrogen bond, other non-covalent interactions play a crucial role in determining the conformational stability of halo-salicylic acids like 3,5-DISA. researchgate.netbohrium.com These interactions can include weaker hydrogen bonds, halogen bonds, and other short-range contacts like H···H and O···I interactions.

Halogen Bonding Characteristics and Directivity

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction is primarily driven by the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. In derivatives of 3,5-diiodosalicylic acid, the iodine atoms are potent halogen bond donors.

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in characterizing these interactions. Key parameters such as the distance between the iodine and the acceptor atom (e.g., oxygen or nitrogen) and the angle of the C–I···Acceptor bond are calculated to determine the strength and geometry of the halogen bond. An ideal halogen bond exhibits a nearly linear geometry, with the angle approaching 180°.

The strength of the halogen bond can be quantified by calculating the interaction energy, which can be further dissected using Energy Decomposition Analysis (EDA). EDA partitions the total interaction energy into distinct physical components: electrostatic, exchange-repulsion, polarization, and dispersion. This analysis reveals the fundamental nature of the halogen bond, which is typically dominated by electrostatic and dispersion forces.

A notable example of halogen bonding involving this scaffold is the interaction of 3,5-diiodosalicylic acid with human serum albumin, where a halogen bond is formed between one of the iodine atoms and a carbonyl oxygen of an arginine residue. While specific computational data for a broad range of 3,5-diiodosalicylate derivatives is not extensively available in the public domain, theoretical models predict that the strength of the halogen bond can be tuned by modifying the electronic properties of the aromatic ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, thereby strengthening the halogen bond.

Table 1: Theoretical Halogen Bond Parameters for a Model 3,5-Diiodosalicylate Complex (Note: This table is illustrative, based on general principles of halogen bonding, as specific data for 3,5-diiodosalicylate is not readily available.)

| Interaction | I···O Distance (Å) | C–I···O Angle (°) | Interaction Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Dispersion Component (kcal/mol) |

|---|---|---|---|---|---|

| 3,5-diiodosalicylate···Formaldehyde | 2.95 | 175.0 | -5.2 | -3.1 | -2.5 |

Intermolecular Interactions in Coordination Complexes and Supramolecular Assemblies

The principles of halogen bonding, alongside other non-covalent forces like hydrogen bonding and π-stacking, are fundamental to the crystal engineering of coordination complexes and the formation of supramolecular assemblies. The 3,5-diiodosalicylate ligand, with its multiple functional groups (carboxylate, hydroxyl, and iodo substituents), offers a rich platform for the design of complex architectures.

In coordination complexes, the 3,5-diiodosalicylate ligand can bind to metal centers through its carboxylate and hydroxyl groups. The iodine atoms, not directly involved in coordination, are then available to form intermolecular halogen bonds, directing the self-assembly of the complexes into higher-order structures such as chains, layers, or three-dimensional networks.

The prediction of supramolecular synthons—robust and predictable patterns of intermolecular interactions—is a key aspect of crystal engineering. For 3,5-diiodosalicylate derivatives, computational models can assess the energetic favorability of different synthons, helping to predict the most likely crystal structure. While comprehensive computational studies on the supramolecular assemblies of 3,5-diiodosalicylate are limited, the foundational principles suggest a strong potential for the formation of intricate and stable architectures directed by a combination of coordination and halogen bonds.

Theoretical Prediction of Magnetic Properties in Metal Complexes

When 3,5-diiodosalicylate acts as a ligand for paramagnetic transition metal ions, the resulting complexes can exhibit interesting magnetic properties. Theoretical chemistry offers a powerful avenue for predicting and understanding the magnetism of these materials, which arises from the spins of unpaired electrons on the metal centers.

For polynuclear complexes where two or more metal ions are bridged by ligands, the magnetic interaction between the metal centers is described by the magnetic exchange coupling constant, J. A positive J value indicates a ferromagnetic interaction (parallel alignment of spins), while a negative value signifies an antiferromagnetic interaction (antiparallel alignment). DFT calculations, particularly using the broken-symmetry approach, are a common method for computing J values.

Another crucial magnetic parameter is the zero-field splitting (ZFS), which describes the lifting of the degeneracy of the spin states in the absence of an external magnetic field. ZFS is a consequence of spin-orbit coupling and is particularly important for understanding the behavior of single-molecule magnets (SMMs). Advanced ab initio methods, such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (NEVPT2), are employed to calculate the ZFS parameters (D and E).

While there is a lack of specific theoretical predictions of magnetic properties for metal complexes of 3,5-diiodosalicylate in the current literature, the general methodologies are well-established. The presence of heavy iodine atoms in the ligand could potentially influence the magnetic properties through spin-orbit coupling effects, making this an area ripe for future computational investigation.

Table 2: Hypothetical Predicted Magnetic Properties for a Dinuclear Mn(II) Complex with a 3,5-Diiodosalicylate Bridging Ligand (Note: This table is for illustrative purposes, as specific computational data for such a complex is not available.)

| Complex | Computational Method | Calculated J (cm⁻¹) | Calculated D (cm⁻¹) | Predicted Magnetic Behavior |

|---|---|---|---|---|

| [Mn₂(μ-3,5-diiodosalicylate)₂(L)₄] | BS-DFT | -2.5 | - | Antiferromagnetic |

| [Mn(3,5-diiodosalicylate)₂(L)₂] | CASSCF/NEVPT2 | - | +0.3 | Weak easy-plane anisotropy |

Coordination Chemistry of 3,5 Diiodosalicylate Ligands

Synthesis and Structural Diversity of Metal-Diiodosalicylate Complexes

The reaction of 3,5-diiodosalicylic acid (DISA) with metal salts, often in the presence of ancillary ligands, leads to a rich variety of coordination compounds. The resulting architecture is highly dependent on the metal ion, the reaction conditions, and the nature of any co-ligands present. Research has demonstrated that the 3,5-diiodosalicylate ligand can facilitate the self-assembly of complexes with varying nuclearity. rsc.org

Studies involving the reaction of copper(II) salts with 3,5-diiodosalicylic acid in the presence of various amines have successfully yielded a range of discrete polynuclear complexes. rsc.org Depending on the specific amine used as an ancillary ligand and the copper precursor, it has been possible to isolate and structurally characterize mononuclear (single metal center), dinuclear (two metal centers), trinuclear (three metal centers), and tetranuclear (four metal centers) complexes. rsc.org

Beyond discrete polynuclear complexes, the 3,5-diiodosalicylate ligand is also capable of forming extended one-dimensional (1D) coordination polymers. rsc.orgnih.govrsc.orgnih.gov In these structures, the diiodosalicylate units act as bridging ligands, linking metal centers in a repeating fashion to create an infinite chain.

For instance, in certain copper(II)-diiodosalicylate systems, the ligand utilizes all of its oxygen donor atoms to bridge adjacent metal units, resulting in a 1D polymeric chain. rsc.org The structure of these 1D polymers can be viewed as a polymeric extension of the tetranuclear complexes, demonstrating a close structural relationship between the discrete and extended architectures. rsc.org The formation of such 1D coordination polymers is a testament to the ligand's ability to propagate structural motifs into higher-dimensional networks. rsc.orgnih.govrsc.orgnih.gov

Ligand Field Effects and Coordination Environment of Metal Centers

The 3,5-diiodosalicylate ligand primarily coordinates to metal centers through its oxygen donor atoms from the carboxylate and phenolate (B1203915) groups. In the context of Ligand Field Theory (LFT), which describes the interaction between metal d-orbitals and ligands, oxygen-donor ligands are typically classified as weak-field ligands. fiveable.mechemijournal.comlibretexts.org This is because they cause a relatively small splitting of the d-orbitals into different energy levels (a small Δ, the ligand field splitting parameter). chemijournal.comlibretexts.org

The coordination of the 3,5-diiodosalicylate ligand creates an electrostatic field around the central metal ion, causing the degeneracy of the d-orbitals to be lifted. fiveable.mewikipedia.org The magnitude of this splitting influences the electronic and magnetic properties of the complex. For transition metals with d-electron counts of d⁴ through d⁷, a weak ligand field, such as that provided by 3,5-diiodosalicylate, typically results in high-spin complexes. chemijournal.comlibretexts.org In a high-spin configuration, electrons will occupy the higher energy d-orbitals before pairing in the lower energy ones because the ligand field splitting energy (Δ) is smaller than the electron pairing energy. chemijournal.com The coordination environment around the metal centers in these complexes is often distorted from ideal geometries due to the ligand's bite angle and the presence of other ancillary ligands.

Influence of Reaction Conditions and Ancillary Ligands on Coordination Geometry

The final structure and coordination geometry of metal-diiodosalicylate complexes are highly sensitive to the specific reaction conditions employed during synthesis. Factors such as the choice of metal salt precursor and the introduction of ancillary ligands can dramatically alter the outcome of the self-assembly process. rsc.org

For example, the reaction of 3,5-diiodosalicylic acid with different copper(II) precursors, such as CuCl₂·2H₂O or Cu(NO₃)₂·6H₂O, can lead to different products. rsc.org Furthermore, the addition of various amines as ancillary ligands is a key strategy to control the final architecture. These ancillary ligands compete for coordination sites on the metal ion, influencing the coordination number and geometry of the metal center. This, in turn, dictates how the 3,5-diiodosalicylate ligands bridge between metal centers, ultimately determining whether a discrete mono-, di-, tri-, tetranuclear complex, or an extended 1D polymer is formed. rsc.org The steric bulk and electronic properties of the ancillary ligand are critical in guiding the structural outcome. nih.gov

Spectroscopic and Magnetic Characterization of Coordination Compounds

Spectroscopic and magnetic studies are essential for elucidating the structure and electronic properties of coordination compounds. The magnetic behavior of a complex is determined by the number of unpaired electrons in the metal's d-orbitals. fiveable.meiitk.ac.infiveable.me

Magnetic susceptibility measurements on copper(II)-diiodosalicylate complexes have provided insight into the magnetic interactions between metal centers. For a 1D coordination polymer complex, the effective magnetic moment (μeff) at room temperature was found to be 1.81 μB. rsc.org As the temperature is lowered, the μeff value increases, indicating the presence of ferromagnetic exchange interactions between the Cu(II) ions. rsc.org This behavior can be modeled to determine the exchange coupling parameter (J), which quantifies the strength of the magnetic interaction. rsc.org

In contrast, paramagnetic complexes contain unpaired electrons and are attracted to magnetic fields, while diamagnetic complexes have no unpaired electrons and are weakly repelled. libretexts.orgiitk.ac.inlibretexts.org The measured magnetic moment can be used to determine the number of unpaired electrons present, which helps to confirm the high-spin or low-spin nature of the complex predicted by Ligand Field Theory. libretexts.orglibretexts.org

Table 1: Magnetic Properties of a Copper(II) 3,5-Diiodosalicylate 1D Coordination Polymer

| Property | Value | Interpretation |

|---|---|---|

| Effective Magnetic Moment (μeff) at 300 K | 1.81 μB | Consistent with one unpaired electron for Cu(II). |

| Effective Magnetic Moment (μeff) at 5 K | 2.47 μB | Indicates ferromagnetic exchange interactions. rsc.org |

| g-factor | 2.05 ± 0.01 | - |

| Exchange Coupling Parameter (J) | 5.1 ± 0.2 cm-1 | Quantifies the ferromagnetic coupling between Cu(II) ions. rsc.org |

Infrared (IR) spectroscopy is another valuable tool for characterizing these complexes. The IR spectra would be expected to show characteristic absorption bands for the carboxylate group. The position of the C=O stretching vibration can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). Additionally, bands corresponding to the M-O vibrations would be observed, typically in the low-frequency region of the spectrum. aaru.edu.jo

Applications of 3,5 Diiodosalicylates in Plant Sciences and Advanced Materials

Phytofortification Research: Enhancing Mineral Accumulation in Crops

Iodine is an essential micronutrient for human health, and its deficiency is a global health concern. Phytofortification, the process of increasing the micronutrient content of crops, has emerged as a promising strategy to combat this issue. Research has highlighted the use of 3,5-Diiodosalicylic Acid (3,5-diISA) as an effective agent for iodine biofortification, particularly in leafy greens like lettuce.

Studies on lettuce (Lactuca sativa L.) have demonstrated that organic forms of iodine, such as 3,5-diISA, are efficiently taken up and translocated within the plant. Research indicates that the effectiveness of iodine uptake and its movement from the roots to the leaves follows the order: 5-iodosalicylic acid (5-ISA) > 3,5-diiodosalicylic acid (3,5-diISA) > potassium iodate (B108269) (KIO₃). nih.govresearchgate.netrsc.org This suggests that plants can more readily absorb and utilize iodine when it is part of an organic molecule compared to its inorganic forms.

Upon application, 3,5-diISA is absorbed by the roots and can be transported to the leaves. nih.gov Interestingly, once inside the plant, it can undergo metabolic processes. Evidence suggests that exogenous 3,5-diISA can be catabolized, leading to the formation of inorganic iodine (I⁻ and IO₃⁻) within the plant tissues. nih.gov This indicates a dynamic interplay between the organic and inorganic forms of iodine within the plant system. The transport of 3,5-diISA from the roots to the leaves is likely a passive process, moving with the flow of water through the xylem. nih.gov

The application of 3,5-diISA in phytofortification strategies has shown varied effects on plant growth and nutrient profiles. In some hydroponic experiments with lettuce, the application of 3,5-diISA has been associated with a reduction in the weight of leaves and whole plants compared to control groups. nih.gov However, in pot experiments using both organic and mineral soils, 3,5-diISA did not negatively affect the yield of lettuce. researchgate.netrsc.org

Beyond its role in iodine accumulation, 3,5-diISA has been observed to influence the content of other essential nutrients and compounds in lettuce. For instance, its application has been linked to a decrease in the concentration of nitrates in lettuce, which is a desirable trait for food quality. mdpi.comcymitquimica.com Furthermore, it can affect the levels of certain vitamins. In one study, lettuce fertilized with 3,5-diISA showed the highest content of vitamin C and vitamin B3. sigmaaldrich.com

Below is an interactive data table summarizing the effects of different iodine treatments on lettuce composition.

| Treatment | Nitrate (NO₃⁻) Content | Vitamin C Content | Vitamin B3 Content | Total Polyphenol Content |

| Control | Higher | Lower | Lower | Lower |

| KIO₃ | Higher | Lower | Higher | Lower |

| 5-ISA | Higher | Lower | Lower | Lower |

| 3,5-diISA | Lowest | Highest | Highest | Highest |

This table presents a qualitative summary based on research findings, highlighting the comparatively significant effects of 3,5-diISA.

Metabolomic studies provide a deeper understanding of the biochemical changes occurring in plants treated with salicylic (B10762653) acid and its derivatives. While specific metabolomic studies solely focused on 3,5-diISA are limited, research on salicylic acid as a whole indicates that it can trigger significant shifts in the production of secondary metabolites. mdpi.comitjfs.com These changes are part of the plant's defense mechanism and can lead to the accumulation of compounds with antioxidant properties. The application of 3,5-diISA likely initiates similar pathways, leading to the observed increase in antioxidant capacity. For example, in lettuce, the total polyphenol content was significantly higher in plants fortified with 3,5-diISA. sigmaaldrich.com

A fascinating aspect of using iodosalicylates in phytofortification is the plant's ability to metabolize these compounds into novel iodinated molecules. Studies have revealed that both 5-ISA and 3,5-diISA are not only taken up by the plant but are also naturally synthesized within it. nih.gov These compounds participate in the biosynthesis of other organic iodine metabolites, including iodotyrosine. nih.gov

Furthermore, research has shown that both endogenous and exogenously applied 3,5-diISA are involved in the synthesis of plant-derived thyroid hormone analogs (PDTHAs), such as triiodothyronine (T3) and thyroxine (T4), in the roots of lettuce. nih.gov These synthesized hormone analogs are then transported to the leaves. nih.gov This discovery opens up new avenues for research into the physiological roles of these compounds in plants and their potential nutritional benefits for consumers. The application of 3,5-diISA has been shown to increase the concentration of free T3 in lettuce. mdpi.com

Exploration in Supramolecular Chemistry and Advanced Materials

The unique molecular structure of 3,5-Diiodosalicylate, featuring iodine atoms and functional groups capable of forming non-covalent interactions, makes it a candidate for exploration in the field of supramolecular chemistry and the design of advanced materials.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). nih.govmdpi.com This interaction is directional and has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. researchgate.netnih.gov The iodine atoms in 3,5-Diiodosalicylate, being large and polarizable, have the potential to form strong halogen bonds. nih.gov

Potential Utility in Resist Materials for Nanoscale Lithography

The ever-present demand for smaller and more powerful microelectronic devices has driven the field of nanoscale lithography to explore novel materials that can overcome the limitations of conventional photoresists. One promising area of research is the incorporation of heavy elements into resist formulations to enhance their sensitivity to extreme ultraviolet (EUV) and electron beam radiation. In this context, Potassium 3,5-diiodosalicylate emerges as a compound of significant interest due to its unique combination of constituent elements and chemical structure. While direct experimental studies on this specific compound for lithography are not extensively documented, its potential can be inferred from the known properties of its components and related chemical systems.

The primary rationale for investigating iodine-containing compounds in resist materials lies in the high EUV absorption cross-section of iodine. aip.org The absorption of high-energy photons is a critical step in the patterning process, and materials with higher absorption coefficients can exhibit improved sensitivity, requiring lower exposure doses. This is particularly important in EUV lithography, where photon shot noise can be a significant contributor to defects. The presence of two iodine atoms in the 3,5-diiodosalicylate molecule significantly increases its electron density and, consequently, its ability to interact with and absorb incident radiation. aip.org

Upon absorption of EUV or electron beam radiation, iodinated aromatic compounds can undergo a variety of chemical transformations, including the cleavage of the carbon-iodine bond. acs.org This photodissociation can generate reactive species, such as radicals, which can initiate subsequent chemical reactions like cross-linking or changes in solubility. acs.org This change in solubility upon exposure to radiation is the fundamental principle behind the functioning of a photoresist. The aromatic ring of the salicylate (B1505791) provides a stable and rigid backbone, which is a desirable characteristic for high-resolution patterning, as it can contribute to maintaining pattern fidelity and reducing line-edge roughness. Aromatic compounds are generally more resistant to radiation-induced degradation than their aliphatic counterparts. researchgate.net

The salicylate functional group itself offers several advantages. Salicylic acid and its derivatives are known to have good film-forming properties, which is a crucial requirement for creating the thin, uniform resist coatings necessary for nanoscale lithography. researchgate.netnih.govijpsdronline.com Furthermore, the carboxylic acid and hydroxyl groups of the salicylate can influence the dissolution behavior of the material in developer solutions. The solubility of the resist material in a developer solution is a key factor in creating the desired pattern. The ability to tune this solubility through chemical modification is a valuable attribute for resist design.

The potential mechanism of action for a resist material based on this compound could involve a negative-tone imaging process. Upon exposure to radiation, the cleavage of the C-I bonds could lead to the formation of aryl radicals. These radicals could then recombine or react with adjacent molecules, leading to cross-linking and the formation of an insoluble network in the exposed regions. The unexposed regions would remain soluble in a suitable developer, allowing for the creation of the desired pattern.

To further explore the viability of this compound as a resist material, a systematic investigation of its properties would be necessary. This would include detailed studies on its film-forming capabilities, thermal stability, radiation sensitivity, and dissolution behavior in various developers. The following tables outline key properties and potential research directions for this compound.

| Property | Rationale for Importance in Lithography |

| High EUV Absorption | The two iodine atoms are expected to significantly increase the absorption of EUV radiation, potentially leading to higher sensitivity and reduced exposure times. |

| Film-Forming Ability | The salicylate backbone is conducive to forming uniform, thin films, a prerequisite for high-resolution patterning. researchgate.netnih.gov |

| Radiation-Induced Chemistry | The carbon-iodine bonds are susceptible to cleavage upon exposure to high-energy radiation, initiating the chemical changes necessary for patterning. acs.org |

| Etch Resistance | The presence of the potassium ion and the aromatic structure may contribute to enhanced resistance to plasma etching processes. |

| Solubility Contrast | The change in chemical structure upon exposure is expected to create a significant difference in solubility between exposed and unexposed regions. |

| Research Area | Key Questions to Address |

| Synthesis and Characterization | Can this compound be synthesized with high purity and characterized for its thermal and optical properties? |

| Film Deposition and Quality | What are the optimal conditions for spin-coating or other deposition methods to achieve uniform, defect-free thin films? |

| Radiation Sensitivity (EUV/E-beam) | What is the dose-to-gel or dose-to-clear for this material under EUV and electron beam exposure? How does it compare to existing resists? |

| Resolution and Line-Edge Roughness | What is the ultimate resolution achievable with this material? What is the characteristic line-edge roughness of the patterned features? |

| Etch Performance | How does the patterned resist perform during typical plasma etch processes for silicon and other substrates? |

Q & A

Q. What are the primary biochemical applications of Potassium 3,5-Diiodosalicylate in experimental settings?

this compound is utilized as a reagent in organic synthesis (e.g., polymer catalysts, photochemical sensitizers) and biochemical assays, such as glucose detection and serum free fatty acid quantification . Its solubility in water and methanol facilitates its use in aqueous reaction systems. Methodologically, purity (≥98%) and melting point (>210°C) should be verified via HPLC or GC for experimental reproducibility .

Q. How should this compound be stored to maintain stability in laboratory conditions?

Storage recommendations vary: some sources specify room temperature (10–30°C) , while others recommend –20°C for long-term stability . Researchers should prioritize manufacturer guidelines and validate stability under their specific conditions. For analytical standards, –20°C is advised to prevent degradation during HPLC/GC workflows .

Q. What analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment . Structural confirmation can employ SMILES strings ([Li+].Oc1c(I)cc(I)cc1C([O-])=O) or InChI keys (HLBRJWWTLIAOTE-UHFFFAOYSA-M) via spectroscopic methods . Melting point analysis (>210°C) is critical for verifying crystalline integrity .

Advanced Research Questions

Q. How does this compound modulate volume-activated amino acid efflux in cellular models?

In MDA-MB-231 and MCF-7 cells, this compound (1 mM) inhibits hyposmotic shock-induced efflux of α-aminoisobutyric acid (AIB) and taurine by blocking volume-sensitive ion channels . However, its efficacy varies between cell lines: ATP enhances D-aspartate efflux in MCF-7 cells but not glycine efflux, suggesting pathway-specific modulation . Experimental design should include isoosmotic controls to distinguish baseline vs. volume-activated transport .

Q. What structural features of the 3,5-diiodosalicylate moiety contribute to its role in enzyme inhibition and drug design?

The 3,5-diiodosalicylate group in closantel analogs anchors within the active site of Onchocerca volvulus chitinase (OvCHT1) via hydrophobic interactions, enabling bioaccumulation in nematodes . Surprisingly, the phenolic hydroxyl group is dispensable for activity, as shown by analog 3i, which retains potency despite its absence . Researchers should explore scaffold-hopping strategies to optimize binding specificity while retaining the diiodo-substituted aromatic core .

Q. How can contradictory data on this compound’s inhibitory effects be resolved across different experimental models?

Discrepancies in efflux inhibition (e.g., ATP-dependent vs. ATP-independent responses ) may arise from cell-specific expression of transport proteins or differences in assay buffers. To address this:

Q. What role does this compound play in metalloproteinase (MMP) analysis workflows?

In collagen-zymography, it serves as a component of sample buffers to maintain MMP activity during electrophoresis. Its lithium counterion minimizes interference with protease function, ensuring accurate MMP1/13 detection . Methodologically, combine with casein-zymography for comprehensive MMP profiling .

Methodological Best Practices

- Purity Validation : Cross-check purity via HPLC (≥98%) and melting point analysis to avoid batch variability .

- Cell-Based Assays : Pre-incubate cells with 1 mM diiodosalicylate for 10–15 minutes before hyposmotic shock to ensure channel blockade .

- Structural Analysis : Use computational tools (e.g., molecular docking) to model interactions between the diiodosalicylate moiety and target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.